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molecular formula C9H15ClN2OSi B8404426 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrimidine

4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrimidine

Cat. No. B8404426
M. Wt: 230.76 g/mol
InChI Key: UNLUZDFCTYYUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060592

Procedure details

A solution of trimethylsilylethanol (10 g, 85 mmol) in 30 mL anhydrous THF was cooled to -68° C. in a dry ice/isopropanol bath. A solution of n-butyl lithium (33.8 mL, 2.5M in THF) was added dropwise over 15 min. The solution was stirred for 10 min at this temperature and then added to a solution of 2,4-dichloropyrimidine (12.62 g. 85 mmol) in 75 mL THF at -35 to -25° C. The final yellowish solution was allowed to come to room temperature under an argon atmosphere then stirred at this temperature for 1 hr. This solution was diluted with 200 mL of diethylether and washed with cold water (100 mL), saturated NaHCO3 (100 mL) and brine, then dried over MgSO4, filtered and evaporated to yield a tan syrup. This syrup may be crystallized from hexanes at -60° C. to yield 12 as a light yellow solid, 17.8 g (91%) . 1H-NMR (CDCl3): δ 8.36 (d, 1 H, H-6); 6.93 (d, 1 H, 5-H); 4.43 and 1.17 (t,t; 4 H; CH2CH2) 1.06 (bs, 9 H. TMS).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step Two
Quantity
12.62 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH:5](O)[CH3:6])([CH3:4])[CH3:3].C([Li])CCC.Cl[C:14]1[N:19]=[C:18]([Cl:20])[CH:17]=[CH:16][N:15]=1.C1C[O:24]CC1>C(OCC)C>[Cl:20][C:18]1[CH:17]=[CH:16][N:15]=[C:14]([O:24][CH2:6][CH2:5][Si:2]([CH3:4])([CH3:3])[CH3:1])[N:19]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C[Si](C)(C)C(C)O
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
33.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
12.62 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature under an argon atmosphere
STIRRING
Type
STIRRING
Details
then stirred at this temperature for 1 hr
Duration
1 h
WASH
Type
WASH
Details
washed with cold water (100 mL), saturated NaHCO3 (100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a tan syrup
CUSTOM
Type
CUSTOM
Details
This syrup may be crystallized from hexanes at -60° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC(=NC=C1)OCC[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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